2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride
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Overview
Description
2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride is a chemical compound with the molecular formula C6H8F3NO2.ClH. It is a hydrochloride salt of 2-amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid, which is a trifluoromethylated cyclopropyl derivative. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of the corresponding ester: The ester precursor can be hydrolyzed under acidic or basic conditions to yield the desired amino acid.
Reduction of the corresponding nitrile: The nitrile precursor can be reduced using hydrogenation or other reducing agents to obtain the amino acid.
Cyclization reactions: Cyclization of appropriate precursors can be employed to form the cyclopropyl ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for various applications. The exact mechanism of action depends on the specific context in which the compound is used.
Comparison with Similar Compounds
2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride can be compared with other similar compounds, such as:
2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid: This compound has a phenyl ring instead of a cyclopropyl ring, leading to different chemical properties and applications.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: This compound has an ethyl group instead of a cyclopropyl group, resulting in different reactivity and biological activity.
These compounds share the trifluoromethyl group, which imparts unique chemical and physical properties, but their structural differences lead to distinct behaviors and applications.
Properties
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-2(3)4(10)5(11)12;/h2-4H,1,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLQWDXNAUSOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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